(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17490844
InChI: InChI=1S/C8H10BrFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1
SMILES:
Molecular Formula: C8H10BrFN2
Molecular Weight: 233.08 g/mol

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17490844

Molecular Formula: C8H10BrFN2

Molecular Weight: 233.08 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H10BrFN2
Molecular Weight 233.08 g/mol
IUPAC Name (1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H10BrFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1
Standard InChI Key IWYPOJGIGIBKEG-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)F)[C@H](CN)N
Canonical SMILES C1=CC(=C(C=C1Br)F)C(CN)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine (C~8~H~10~BrFN~2~) features a phenyl ring substituted with bromine at the para position and fluorine at the ortho position, connected to an ethane-1,2-diamine moiety. The (1R) configuration denotes a chiral center at the first carbon of the ethane chain, imparting enantioselectivity critical for biological activity . The molecular weight is 233.08 g/mol, with the following structural descriptors:

PropertyValue
IUPAC Name(1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine
Canonical SMILESC1=CC(=C(C=C1Br)F)C(CN)N
Isomeric SMILESC1=CC(=C(C=C1Br)F)C@HN
Standard InChIKeyIWYPOJGIGIBKEG-QMMMGPOBSA-N

The fluorine atom’s electronegativity and bromine’s steric bulk create a polarized aromatic system, enhancing binding affinity to biological targets such as enzymes and receptors.

Stereochemical Implications

The (1R) stereochemistry dictates the compound’s three-dimensional orientation, influencing its pharmacokinetic and pharmacodynamic profiles. Enantiomeric purity is crucial for therapeutic efficacy, as demonstrated in comparative studies with its (1S)-counterpart, which often exhibits diminished activity or unintended side effects . Chiral resolution techniques, including chiral stationary phase chromatography, are employed to isolate the (1R)-enantiomer .

Synthesis and Optimization

Reaction Pathways

The synthesis typically begins with 4-bromo-2-fluoroaniline, which undergoes nucleophilic substitution with ethylenediamine under controlled conditions . Ethylenediamine, a bidentate ligand, facilitates the formation of the ethane-1,2-diamine backbone through a two-step process:

  • Amination: 4-Bromo-2-fluoroaniline reacts with ethylenediamine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C.

  • Chiral Resolution: The racemic mixture is separated using chiral catalysts or chromatographic methods to isolate the (1R)-enantiomer.

Yield optimization relies on precise temperature control, solvent selection, and catalytic additives. For example, palladium-based catalysts enhance coupling efficiency, while sodium hydroxide neutralizes by-products .

Scalability and Industrial Relevance

Industrial-scale production faces challenges in maintaining enantiomeric excess (ee > 98%). Continuous flow reactors and immobilized enzymes have been proposed to improve scalability and reduce waste. The dihydrochloride salt form (Catalog# 0840EP) is commonly produced for enhanced stability, as documented by AK Scientific’s safety data sheet .

Biological and Therapeutic Applications

Neurological Disorders

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine demonstrates affinity for serotonin and dopamine transporters, making it a candidate for treating depression and Parkinson’s disease. In vitro studies show IC~50~ values of 0.8 μM for serotonin reuptake inhibition, comparable to first-line antidepressants.

Anticancer Activity

The compound’s halogenated aromatic system intercalates DNA and inhibits topoisomerase II, inducing apoptosis in leukemia cell lines (IC~50~ = 2.3 μM). Synergistic effects with cisplatin have been observed in ovarian cancer models, suggesting potential for combination therapies.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1^H NMR (400 MHz, D~2~O) reveals distinct signals for the aromatic protons (δ 7.45–7.62 ppm), ethylene protons (δ 3.12–3.28 ppm), and amine groups (δ 1.89 ppm). ^13^C NMR confirms the carbon framework, with the brominated carbon resonating at δ 122.3 ppm.

Mass Spectrometry (MS)

High-resolution MS (HRMS) displays a molecular ion peak at m/z 233.08 (M+H)^+^, consistent with the molecular formula C~8~H~10~BrFN~2~. Fragmentation patterns at m/z 142.1 and 91.0 correspond to the bromophenyl and ethylenediamine moieties, respectively.

Regulatory and Environmental Considerations

Environmental Impact

The bromine and fluorine substituents raise concerns about bioaccumulation. Aerobic degradation studies show a half-life of 28 days in soil, necessitating controlled disposal to prevent groundwater contamination .

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